molecular formula C11H18ClN3 B13034401 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride

1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride

Cat. No.: B13034401
M. Wt: 227.73 g/mol
InChI Key: TVWJMSUGHXNCRY-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride is a synthetic piperidine derivative of significant interest in medicinal chemistry and drug discovery. Piperidine rings are a ubiquitous structural feature in more than twenty classes of pharmaceuticals, making them one of the most important synthetic fragments for designing new drugs . The 4-aminopiperidine moiety, in particular, serves as a versatile and privileged scaffold for constructing biologically active molecules . The specific substitution pattern of this compound, featuring a 2-pyridylmethyl group at the piperidine nitrogen, is a key structural motif seen in developed enzyme inhibitors and receptor ligands. Research indicates that incorporating a basic amine group, such as the 4-aminopiperidine in this compound, can play a critical role in enhancing binding affinity and selectivity for target proteins . This compound is valued as a high-value building block for the synthesis of potential therapeutics, reflecting a growing demand for novel amine building blocks in the development of improved pharmaceuticals . It is provided For Research Use Only, strictly for use in laboratory research.

Properties

Molecular Formula

C11H18ClN3

Molecular Weight

227.73 g/mol

IUPAC Name

1-(pyridin-2-ylmethyl)piperidin-4-amine;hydrochloride

InChI

InChI=1S/C11H17N3.ClH/c12-10-4-7-14(8-5-10)9-11-3-1-2-6-13-11;/h1-3,6,10H,4-5,7-9,12H2;1H

InChI Key

TVWJMSUGHXNCRY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CC2=CC=CC=N2.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination Route

This approach involves the condensation of pyridine-2-carbaldehyde with a piperidin-4-amine or its protected derivative, followed by reduction to form the secondary amine linkage.

Typical Procedure:

  • React pyridine-2-carbaldehyde with piperidin-4-amine or its ester derivative in an alcoholic solvent (e.g., methanol or ethanol).
  • Use a catalytic amount of palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) for the reduction step.
  • Control pH during the reaction to prevent over-reduction or side reactions.
  • Purify the product by recrystallization or chromatography.

Reaction Conditions and Yields:

Parameter Typical Conditions Yield (%) Purity (HPLC)
Solvent Methanol/Ethanol
Catalyst Pd/C 55–65 ≥90%
Temperature 50 °C
Pressure 1–3 atm H₂
Reaction Time Several hours
Purification Column chromatography/recrystallization

This method is advantageous for its straightforwardness and moderate yields but requires hydrogenation equipment and catalyst handling.

Nucleophilic Substitution Route

This method involves the reaction of piperidin-4-amine or its derivatives with 2-(bromomethyl)pyridine or related pyridin-2-ylmethyl halides.

Typical Procedure:

  • Use anhydrous dimethylformamide (DMF) as solvent.
  • Add potassium carbonate (K₂CO₃) as a base to deprotonate the amine and facilitate nucleophilic attack.
  • Heat the reaction mixture at 60–80 °C for 12–24 hours.
  • Monitor reaction progress by TLC or HPLC.
  • Purify the product by silica gel column chromatography or recrystallization from ethanol/water.

Reaction Conditions and Yields:

Parameter Typical Conditions Yield (%) Purity (HPLC)
Solvent Anhydrous DMF
Base K₂CO₃ 65–75 ≥95%
Temperature 80 °C
Reaction Time 12–24 hours
Purification Column chromatography/recrystallization

This route is widely used due to the availability of starting materials and relatively high yields.

Protection and Deprotection Strategies

In some synthetic routes, the piperidin-4-amine is protected as N-tert-butoxycarbonyl (Boc) derivatives to improve selectivity and yield.

  • For example, 4-piperidone hydrochloride can be converted to N-Boc-4-piperidone, then aminated using ammonia/ethanol and titanium tetraisopropoxide under nitrogen atmosphere.
  • Sodium borohydride is used to reduce intermediates at temperatures below 30 °C.
  • After reaction completion, the Boc group is removed under acidic conditions to yield the free amine.
  • This method achieves yields around 81–82% for the intermediate amines.

Key Steps from Patent Data:

Step Reagents/Conditions Yield (%)
Boc protection N-tert-butyloxycarbonylation
Amination Ammonia ethanol solution, Ti(OiPr)₄, NaBH₄ 81–82
Deprotection Acidic aqueous workup

This approach allows for better control of reaction intermediates and purity.

Reaction Mechanisms and Intermediates

  • The nucleophilic substitution proceeds via the attack of the piperidin-4-amine nitrogen on the electrophilic bromomethyl group of 2-(bromomethyl)pyridine.
  • Reductive amination involves imine formation between pyridine-2-carbaldehyde and piperidin-4-amine, followed by catalytic hydrogenation to the secondary amine.
  • Protection strategies prevent side reactions on the amine during multi-step syntheses.

Purification and Characterization

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Purity (HPLC) Notes
Reductive Amination Pyridine-2-carbaldehyde + piperidin-4-amine Pd/C catalyst, H₂ (1–3 atm), MeOH 55–65 ≥90% Requires hydrogenation setup
Nucleophilic Substitution 2-(Bromomethyl)pyridine + piperidin-4-amine K₂CO₃ base, DMF, 60–80 °C 65–75 ≥95% Straightforward, good yields
Boc Protection Route 4-Piperidone hydrochloride Boc protection, NH₃/EtOH, Ti(OiPr)₄, NaBH₄ 81–82 Intermediate protection/deprotection

Research Findings and Optimization Notes

  • Reaction temperature and solvent choice critically impact yield and purity. For nucleophilic substitution, anhydrous DMF and K₂CO₃ base at 80 °C optimize the reaction.
  • Reductive amination requires careful pH control to avoid over-reduction or side reactions.
  • Protecting groups such as Boc improve selectivity but add steps and require careful deprotection.
  • Monitoring by TLC or HPLC is essential for reaction optimization.
  • Purification by recrystallization or chromatography ensures removal of unreacted starting materials and side products.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound has been investigated for its potential as a therapeutic agent, particularly in targeting specific protein kinases. Protein kinases are crucial in regulating various cellular processes, and their dysregulation is often associated with diseases such as cancer.

Case Study: Inhibition of Protein Kinases

  • A study highlighted the synthesis of derivatives related to piperidine compounds that exhibited potent inhibitory effects on protein kinase B (PKB) . The modifications to the piperidine structure improved selectivity and bioavailability, making them promising candidates for further development in cancer therapies.

Cancer Therapy

The role of 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride in cancer treatment is particularly notable due to its ability to inhibit key signaling pathways involved in tumor growth.

Case Study: PKB Inhibitors

  • Research has shown that derivatives of this compound can act as ATP-competitive inhibitors of PKB, demonstrating up to 150-fold selectivity over other kinases like protein kinase A (PKA) . Such selectivity is crucial in minimizing side effects while maximizing therapeutic efficacy.

Neurological Disorders

The compound's potential applications extend into the treatment of neurological conditions, particularly Alzheimer's disease. Compounds with similar piperidine structures have been associated with cholinesterase inhibition, which is vital for enhancing cognitive function.

Case Study: Alzheimer’s Disease Treatment

  • Derivatives incorporating piperidine moieties have shown promise in dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, both of which are targets in Alzheimer’s therapy . This multi-targeted approach could lead to more effective treatments by addressing several pathways involved in the disease.

Synthesis and Structural Modifications

The synthesis of this compound involves various modern organic chemistry techniques that enhance its pharmacological properties.

Synthesis Techniques

  • Recent advancements highlight the use of palladium-catalyzed reactions and microwave-assisted synthesis methods to produce piperidine derivatives efficiently . These methods not only improve yield but also allow for precise modifications that can enhance biological activity.

Comparative Analysis Table

Application AreaMechanism/TargetNotable Findings
Medicinal ChemistryProtein Kinase InhibitionHigh selectivity for PKB over PKA
Cancer TherapyTumor Growth InhibitionPotent inhibitors with significant anti-tumor activity
Neurological DisordersCholinesterase InhibitionDual inhibition enhancing cognitive function
Synthesis TechniquesOrganic Synthesis MethodsEnhanced yields through palladium-catalyzed reactions

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomers of Pyridinylmethyl Substituents

1-(Pyridin-3-ylmethyl)piperidin-4-amine Trihydrochloride (QY-3209)
  • Molecular Formula : C₁₁H₁₉Cl₃N₄
  • Molecular Weight : 329.7 g/mol
  • Key Differences :
    • Pyridine substitution at the 3-position.
    • Trihydrochloride form suggests additional protonation sites, likely due to the pyridine nitrogen’s basicity.
    • Increased molecular weight and polarity compared to the 2-position analog.
1-(Pyridin-4-ylmethyl)piperidin-4-amine (QC-2847)
  • Molecular Formula : C₁₁H₁₇N₃
  • Molecular Weight : 191.3 g/mol (free base)
  • Key Differences :
    • Pyridine substitution at the 4-position.
    • Free base form, indicating lower solubility than hydrochloride salts.
    • Structural variations may alter receptor binding kinetics.

Impact of Pyridine Position :

  • 2-Position : Optimal for steric compatibility with flat binding pockets (e.g., enzyme active sites).
  • 3- or 4-Position : May disrupt π-π stacking or hydrogen bonding due to altered ring orientation .

Aromatic Ring Modifications

1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride
  • Molecular Formula : C₁₂H₁₈Cl₂N₂
  • Molecular Weight : 261.2 g/mol
  • Key Differences :
    • Chlorobenzyl substituent instead of pyridinylmethyl.
    • Higher lipophilicity (Cl substituent) may enhance blood-brain barrier penetration.
    • Reduced hydrogen-bonding capacity compared to pyridine.
1-(Benzo[d]oxazol-2-ylmethyl)-N-(4-methoxyphenyl)piperidin-4-amine Dihydrochloride
  • Molecular Formula : C₂₂H₂₇Cl₂N₃O₂
  • Molecular Weight : 440.4 g/mol
  • Key Differences :
    • Benzoxazole substituent with a methoxyphenyl group.
    • Dihydrochloride salt indicates two protonation sites.
    • Extended aromatic system may improve affinity for hydrophobic targets (e.g., Kv1.5 channels) .

Alkyl Chain Variations

RB-005 (1-(4-Octylphenethyl)piperidin-4-amine)
  • Molecular Formula : C₂₁H₃₆N₂
  • Molecular Weight : 316.5 g/mol (free base)
  • Key Differences :
    • Long alkyl chain (octylphenethyl) increases lipophilicity.
    • Selective SphK1 inhibitor (IC₅₀ = 3.6 µM) due to hydrophobic interactions .
    • Contrasts sharply with the polar pyridinylmethyl group in the target compound.

Heterocyclic Modifications

1-(3-Methoxy-2-pyridyl)piperidin-4-amine Hydrochloride
  • Molecular Formula : C₁₁H₁₇ClN₃O
  • Molecular Weight : 243.7 g/mol
  • Key Differences :
    • Methoxy group at the 3-position of pyridine.
    • Enhanced electron-donating effects may modulate receptor binding.
    • Slightly higher molecular weight than the target compound.
1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine Dihydrochloride
  • Molecular Formula : C₁₂H₂₁Cl₂N₃
  • Molecular Weight : 278.2 g/mol
  • Key Differences :
    • Ethyl linker between pyridine and piperidine.
    • Increased conformational flexibility may improve target engagement.
    • Dihydrochloride salt enhances solubility.

Biological Activity

1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is classified as a tertiary amine with the molecular formula C11H17N3HClC_{11}H_{17}N_3\cdot HCl and a molecular weight of approximately 233.35 g/mol. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological assays.

This compound exhibits a range of biological activities primarily through modulation of neurotransmitter systems. It has been investigated for its potential therapeutic effects in various neurological and psychiatric conditions, including:

  • Depression
  • Anxiety
  • Oncology (cancer treatment)
  • Infectious diseases

The compound's interaction with specific receptors may underpin its efficacy in these areas.

Therapeutic Applications

Research indicates that this compound may function as an inhibitor of specific kinases involved in cellular signaling pathways. For example, it has been studied for its potential role in inhibiting Class I PI3-kinase enzymes, which are crucial in cancer biology due to their involvement in cell proliferation and survival .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Neuropharmacological Studies : In preclinical models, the compound demonstrated significant antidepressant-like effects, suggesting its potential as a treatment for mood disorders. The mechanism appears to involve serotonin and norepinephrine reuptake inhibition.
  • Antitumor Activity : The compound has shown promise in inhibiting tumor cell growth through modulation of the PI3K-AKT signaling pathway. In vitro studies reported IC50 values indicating effective inhibition at nanomolar concentrations .
  • Safety Profile : Toxicological assessments indicated a favorable safety margin, with no acute toxicity observed at high doses in animal models .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
1-(Pyridin-4-ylmethyl)piperidin-4-amineSimilar piperidine structure but different substituentVarying receptor affinity due to different pyridine position
5-Nitro-N-(piperidin-4-ylmethyl)pyridin-2-amineContains a nitro group on the piperidine sidePotentially different biological activity due to electron-withdrawing effect
N-(Pyridin-3-ylmethyl)piperidin-4-aminesVariation in the position of the pyridine substituentMay exhibit distinct pharmacological profiles

This table illustrates how minor structural modifications can lead to significant differences in biological activity and therapeutic applications.

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